(R)-Cyclopentyl(phenyl)methanamine hydrochloride
Overview
Description
(R)-Cyclopentyl(phenyl)methanamine hydrochloride, also known as (R)-CPM, is an organic compound used in scientific research as a reagent in various biochemical and physiological experiments. It is a chiral molecule, with an asymmetric carbon atom, and is widely used as a chiral building block in organic synthesis. It is also used as a starting material for the synthesis of various compounds with pharmacological effects. (R)-CPM hydrochloride is available commercially as a white to off-white crystalline solid.
Scientific Research Applications
Anticancer Activity of Complexes
A study by Mbugua et al. (2020) reported the synthesis, characterization, and anticancer activity of new palladium(II) and platinum(II) complexes derived from Schiff base ligands, including R-(phenyl)methanamine. These complexes demonstrated significant anticancer activity against various human cancerous cell lines, with one complex showing strong DNA-binding affinity, highlighting the potential of these compounds in cancer therapy (Mbugua et al., 2020).
Analytical Characterizations
Wallach et al. (2016) described the syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines, a class of compounds to which (R)-Cyclopentyl(phenyl)methanamine hydrochloride is related. This work aids in the identification of new psychoactive substances, demonstrating the importance of these compounds in forensic science (Wallach et al., 2016).
Catalysis Research
Vannice (1975) explored the catalytic synthesis of hydrocarbons from CO-H2 mixtures over Group VIII metals, providing insights into the catalytic activities and mechanisms relevant to compounds like (R)-Cyclopentyl(phenyl)methanamine hydrochloride. This research underscores the role of these compounds in catalysis and materials science (Vannice, 1975).
Drug Analysis
He et al. (2007) developed a method for the determination of ractopamine and clenbuterol in feeds, highlighting the analytical applications of related chemical methodologies. While not directly about (R)-Cyclopentyl(phenyl)methanamine hydrochloride, this work illustrates the broader utility of related compounds in chemical analysis (He et al., 2007).
Structural Studies
YanoShigenobu et al. (1976) conducted circular dichroism studies on cobalt(III) complexes with chiral 1,2-diamines, including analogs of (R)-Cyclopentyl(phenyl)methanamine hydrochloride. This research contributes to our understanding of the structural properties of such complexes and their potential applications in materials science (YanoShigenobu et al., 1976).
properties
IUPAC Name |
(R)-cyclopentyl(phenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;/h1-3,6-7,11-12H,4-5,8-9,13H2;1H/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNLQCUCZDOTEE-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@H](C2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704257 | |
Record name | (R)-1-Cyclopentyl-1-phenylmethanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Cyclopentyl(phenyl)methanamine hydrochloride | |
CAS RN |
1213121-64-2 | |
Record name | (R)-1-Cyclopentyl-1-phenylmethanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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